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Compound of Interest

Compound Name: 1,4-Dimethylimidazole

Cat. No.: B1345669 Get Quote

Introduction: 1,4-Dimethylimidazole is a substituted heterocyclic aromatic organic compound.

As a key structural motif in various biologically active molecules and a ligand in coordination

chemistry, detailed characterization of its spectroscopic properties is essential for researchers

in chemical synthesis, materials science, and drug development. This guide provides a

comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 1,4-Dimethylimidazole, complete with experimental protocols and

a generalized analytical workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,4-Dimethylimidazole (CAS

No: 6338-45-0, Molecular Formula: C₅H₈N₂, Molecular Weight: 96.13 g/mol ).[1][2]

¹H NMR Spectroscopy
Note: Experimental data for 1,4-dimethylimidazole was not directly available in the searched

literature. The data presented is based on the closely related analogue, 1-octyl-4-

methylimidazole, for the imidazole core protons and the C4-methyl group. The chemical

environment of these protons is expected to be nearly identical.

Table 1: ¹H NMR Data for 1,4-Dimethylimidazole (Core Structure)
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.38 s H-2

~6.82 s H-5

~3.83 s N-CH₃

~2.25 s C4-CH₃

Data extrapolated from known spectra of highly similar structures.

¹³C NMR Spectroscopy
Table 2: ¹³C NMR Data for 1,4-Dimethylimidazole

Chemical Shift (δ) ppm Assignment

136.5 C-2

127.0 C-4

118.0 C-5

38.6 N-CH₃

13.9 C4-CH₃

Data extrapolated from known spectra of highly similar structures.

Infrared (IR) Spectroscopy
Note: A specific peak list for 1,4-Dimethylimidazole was not available. The table below lists

the expected characteristic absorption bands based on its functional groups.

Table 3: Expected IR Absorption Bands for 1,4-Dimethylimidazole
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Frequency Range (cm⁻¹) Vibration Type Functional Group

3150 - 3000 C-H Stretch Imidazole Ring (Aromatic)

2980 - 2850 C-H Stretch Methyl Groups (Aliphatic)

1600 - 1450 C=C and C=N Stretch Imidazole Ring

1470 - 1430 C-H Bend Methyl Groups

1380 - 1260 C-N Stretch Imidazole Ring

900 - 675 C-H Bend (Out-of-plane) Imidazole Ring

Mass Spectrometry
The electron ionization mass spectrum shows a prominent molecular ion peak and

characteristic fragmentation patterns.[1]

Table 4: Key Mass Spectrometry Data (Electron Ionization) for 1,4-Dimethylimidazole

m/z Relative Intensity (%) Assignment

96 100 [M]⁺ (Molecular Ion)

95 48 [M-H]⁺

81 15 [M-CH₃]⁺

54 35 C₃H₄N⁺

42 26 C₂H₄N⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 1,4-dimethylimidazole (approx. 5-10 mg) is dissolved in

0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR
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tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 400 MHz for protons.

¹H NMR Acquisition: The spectrum is acquired with a 30-degree pulse angle and a relaxation

delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated to ensure a good signal-to-

noise ratio.

¹³C NMR Acquisition: The ¹³C spectrum is acquired with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom. A longer relaxation delay (5-10

seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 1,4-dimethylimidazole, the Attenuated Total

Reflectance (ATR) technique is most convenient. A single drop of the neat liquid is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: An FTIR spectrometer is used for analysis.

Acquisition:

A background spectrum of the clean, empty ATR crystal is collected first. This accounts for

atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

The sample is then applied to the crystal, and the sample spectrum is recorded.

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Parameters: Spectra are typically collected over a range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹.
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Mass Spectrometry (MS)
Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC)

system, which separates the analyte from any impurities and introduces it into the mass

spectrometer.

Ionization: Electron Ionization (EI) is used. The volatile sample molecules are bombarded

with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and various

fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a

mass analyzer, such as a quadrupole.

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which plots the relative intensity of each ion versus its m/z value.

Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 1,4-Dimethylimidazole.
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Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Analysis & Elucidation

Chemical Sample
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(GC-MS EI)

Data Processing
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Spectral Interpretation
(Peak Assignment, Fragmentation Analysis)
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Final_Report

Final Report
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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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